molecular formula C10H11FN4 B8431307 4-Fluoro-N2-(1-methyl-1H-pyrazol-4-yl)-benzene-1,2-diamine

4-Fluoro-N2-(1-methyl-1H-pyrazol-4-yl)-benzene-1,2-diamine

Cat. No.: B8431307
M. Wt: 206.22 g/mol
InChI Key: SLQBWVJFVQGQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N2-(1-methyl-1H-pyrazol-4-yl)-benzene-1,2-diamine is a useful research compound. Its molecular formula is C10H11FN4 and its molecular weight is 206.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11FN4

Molecular Weight

206.22 g/mol

IUPAC Name

4-fluoro-2-N-(1-methylpyrazol-4-yl)benzene-1,2-diamine

InChI

InChI=1S/C10H11FN4/c1-15-6-8(5-13-15)14-10-4-7(11)2-3-9(10)12/h2-6,14H,12H2,1H3

InChI Key

SLQBWVJFVQGQJM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2=C(C=CC(=C2)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (5-fluoro-2-nitrophenyl)-(1-methyl-1H-pyrazol-4-yl)amine (102 mg, 0.43 mmol) and 10% palladium on carbon (25 mg) in EtOAc (10 mL) was stirred under an atmosphere of hydrogen at atmospheric pressure and 20° C. for 6 h. A separate mixture of (5-fluoro-2-nitrophenyl)-(1-methyl-1H-pyrazol-4-yl)amine (0.19 g, 0.80 mmol) and 10% palladium on carbon (50 mg) in EtOAc (10 mL) was stirred under an atmosphere of hydrogen at atmospheric pressure and 20° C. for 5 h. The catalyst was removed by filtration and the filtrates combined and concentrated in vacuo. The resulting residue was purified by chromatography (SiO2, 0-8% (2M ammonia in methanol) in DCM) to give the title compound as a brown oil (0.188 g, 74%). LCMS (Method C): RT 1.61 min [M+H]+ 207.1
Quantity
102 mg
Type
reactant
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
74%

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